3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol is a heterocyclic compound characterized by the presence of both a triazole and an azetidine ring. This compound, with the chemical identifier 1849287-16-6, has garnered interest due to its potential applications in medicinal chemistry and materials science. The unique combination of the triazole and azetidine structures imparts distinctive chemical properties that can be exploited for various scientific purposes, including drug development and synthesis of complex molecules.
This compound is classified as a heterocyclic organic compound, specifically belonging to the group of azetidines and triazoles. Heterocycles are compounds containing rings that include atoms other than carbon, which in this case are nitrogen atoms from the triazole ring. The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol typically involves cyclization reactions of suitable precursors under controlled conditions.
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can be achieved through several methods. A common approach includes the reaction between 1-methyl-1H-1,2,4-triazole and azetidin-3-ol in the presence of a catalyst. This method emphasizes controlled reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol features a triazole ring attached to an azetidine moiety. The compound's structure can be represented as follows:
Molecular Structure
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can participate in several chemical reactions:
The choice of reagents significantly affects the outcome of these reactions:
These reactions can lead to a variety of products based on specific conditions applied during synthesis.
The mechanism of action for 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol involves its interaction with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine moiety may interact with various biological molecules such as enzymes and receptors. These interactions are crucial for modulating biological activity and could lead to therapeutic effects in medicinal applications .
The physical properties of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol include:
Chemical properties encompass reactivity patterns:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of synthesized compounds .
The applications of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol span various fields:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) serves as the cornerstone methodology for constructing the 1,2,4-triazole core in this hybrid molecule. This "click chemistry" approach enables regioselective formation of 1,4-disubstituted triazoles under mild conditions, making it ideal for pharmaceutical synthesis. The general pathway involves reacting a pre-synthesized azetidine-bearing alkyne with 1-methyl-1H-1,2,4-triazol-5-yl azide under Cu(I) catalysis. Key catalytic systems include:
Cu(I) Sources & Ligands:CuI with tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity (>98%) and accelerates reaction kinetics at room temperature [9]. CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) provides an economical alternative, achieving 85-92% yields within 4-6 hours [2] [9]. For acid-sensitive intermediates, copper(II) sulfate with sodium ascorbate in situ reduction prevents decomposition [9].
Solvent & Temperature Optimization:Polar aprotic solvents (DMF, acetonitrile) typically yield higher conversions (90-95%) than protic solvents (EtOH, i-PrOH: 70-80%) due to improved copper complex stability. Microwave irradiation (80°C, 30 min) dramatically reduces reaction times while maintaining yields >90% [2].
Table 1: CuAAC Optimization for Triazole-Azetidine Hybrids
Azide Source | Catalyst System | Solvent | Temp/Time | Yield (%) |
---|---|---|---|---|
1-Methyl-5-azido-1,2,4-triazole | CuI/TBTA | DMF | RT, 12 h | 95 |
1-Methyl-5-azido-1,2,4-triazole | CuSO₄/Na ascorbate | t-BuOH/H₂O | 50°C, 6 h | 88 |
1-Methyl-5-azido-1,2,4-triazole | CuBr | MeCN | MW, 80°C, 0.5 h | 92 |
Critical to success is the synthesis of the azide component: 1-methyl-1H-1,2,4-triazol-5-amine undergoes diazotization with NaNO₂/HCl followed by NaN₃ substitution, avoiding isolation of the unstable diazonium intermediate [2] [9].
Azetidine ring construction employs two principal strategies: ring-closing reactions of halogenated precursors or carbonyl group reduction.
Gabriel-Cromwell Reaction:This classical approach utilizes 1,3-dibromopropane and N-(1-methyl-1H-1,2,4-triazol-5-yl)phthalimide. The reaction proceeds via SN₂ displacement at 60-80°C in DMF, yielding N-substituted azetidine after hydrazinolysis to remove phthaloyl protection. Yields range from 65-75%, with dibromide impurities requiring careful chromatography [8].
Horner-Wadsworth-Emmons (HWE) & Reduction:A more efficient route starts with N-Boc-azetidin-3-one, obtained via oxidation of commercially available azetidin-3-ol derivatives. HWE reaction with triethyl phosphonoacetate and DBU in THF generates methyl 2-(N-Boc-azetidin-3-ylidene)acetate in 72% yield after vacuum distillation [8]. Subsequent hydrogenation (H₂, 10% Pd/C, MeOH, 4 h) saturates the exocyclic double bond, followed by LiAlH₄ reduction to install the hydroxymethyl precursor.
Cyclization of 1,3-Aminoalcohols:3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol undergoes Mitsunobu cyclization (DIAD, PPh₃, THF, 0°C→RT) or mesylate-mediated ring closure. The Mitsunobu method affords higher regioselectivity (85% yield) but generates triphenylphosphine oxide byproducts, complicating purification [7] [8].
Table 2: Azetidine Ring Formation Method Comparison
Method | Key Reagent | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Gabriel-Cromwell | 1,3-Dibromopropane | DMF, 80°C, 12 h | 65-75 | Dibromide impurities |
HWE/Hydrogenation | (EtO)₂P(O)CH₂CO₂Me, DBU | THF, RT; then H₂/Pd | 70 (2 steps) | Multi-step |
Mitsunobu Cyclization | DIAD/PPh₃ | THF, 0°C→RT, 4 h | 85 | PPhO purification issues |
The tertiary alcohol at C3 of azetidine is strategically introduced via nucleophilic addition to ketones or epoxide ring-opening.
Nucleophilic Addition to Azetidin-3-ones:Organometallic reagents (methylmagnesium bromide, methyl lithium) add to N-protected 1-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-one. Grignard reagents in THF at -78°C provide superior stereocontrol (dr 3:1) compared to alkyllithiums (dr 1:1). Acidic workup (1M HCl) removes protecting groups (Boc, Cbz), yielding racemic 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol in 78% yield over two steps [7] [8].
Epoxide Ring-Opening:Glycidyl derivatives (e.g., 1-(oxiran-2-ylmethyl)-1-methyl-1H-1,2,4-triazole) undergo BF₃·OEt₂-catalyzed intramolecular epoxide opening. This method, while step-efficient, suffers from regiochemical mixtures (60:40 favoring tertiary alcohol) requiring separation [4] [8].
Hydroxyl Protection Strategies:
Solid-Phase Synthesis (SPS):SPS employs Wang or Rink amide resin-bound azetidinones. The sequence involves:
Advantages: Enables rapid library generation (50+ analogs in parallel); automatable; simplifies purification (washing removes impurities).Disadvantages: Lower per-step yields (70-80% vs. 85-95% in solution); requires specialized equipment; scale limited (<1 mmol/resin bead) [8].
Solution-Phase Synthesis:Traditional linear synthesis proceeds as:
Advantages: Higher yields at scale (>100 g); established purification protocols (crystallization, distillation); NMR monitoring.Disadvantages: Intermediate isolations increase time/cost; solvent-intensive [1] [7].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <1 mmol | Multi-gram to kilogram |
Library Synthesis | Excellent (50+ compounds) | Moderate (<10 compounds) |
Average Yield/Step | 70-80% | 85-95% |
Purification | Filtration/washing | Chromatography/crystallization |
Automation Compatibility | High | Low |
Key Application | Drug discovery libraries | Bulk API manufacturing |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8